3-(Triethoxysilyl)furan
Overview
Description
3-(Triethoxysilyl)furan is an organosilicon compound with the molecular formula C10H18O4Si. It is characterized by the presence of a furan ring substituted with a triethoxysilyl group. This compound is known for its reactivity in various chemical reactions, particularly in the field of organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)furan typically involves the reaction of furan with triethoxysilane in the presence of a catalyst. One common method is the palladium-catalyzed cross-coupling reaction, where furan is reacted with triethoxysilane under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Triethoxysilyl)furan undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran or tetrahydrofuran.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Dihydrofuran and tetrahydrofuran.
Substitution: Silane derivatives with different functional groups
Scientific Research Applications
3-(Triethoxysilyl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 3-(Triethoxysilyl)furan involves its reactivity as a silicon-based nucleophile. In catalytic reactions, it can form bonds with various substrates, facilitating the formation of complex structures. The triethoxysilyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminopropyl)triethoxysilane
- 3-(Glycidyloxypropyl)trimethoxysilane
- Vinyltrimethoxysilane
- Furfurylamine
Uniqueness
Compared to similar compounds, 3-(Triethoxysilyl)furan stands out due to its unique combination of a furan ring and a triethoxysilyl group. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and the synthesis of advanced materials .
Properties
IUPAC Name |
triethoxy(furan-3-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIABWJRBPKYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=COC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502415 | |
Record name | Triethoxy(furan-3-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75905-12-3 | |
Record name | Triethoxy(furan-3-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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